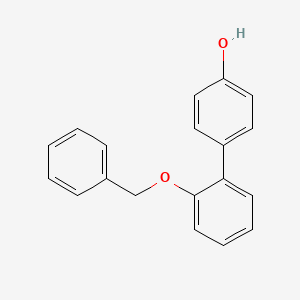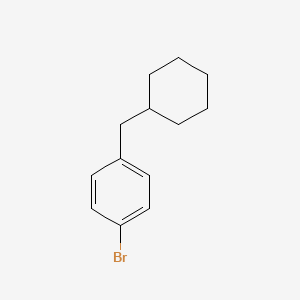
4-(4-Benzyloxyphenyl)-2-formylphenol, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Benzyloxyphenyl)-2-formylphenol, 95% (4-BFP95) is an organic compound with a wide range of applications in the scientific research field. It is used in the synthesis of various compounds, including drugs, and is also used as a starting material for the preparation of other compounds. 4-BFP95 is a colorless, crystalline solid with a molecular weight of 246 g/mol. It has a melting point of 102-104°C and a boiling point of 247-249°C. It is soluble in water and organic solvents, such as ethanol and methanol.
Scientific Research Applications
4-(4-Benzyloxyphenyl)-2-formylphenol, 95% is widely used in the scientific research field. It is used in the synthesis of various drugs, such as antifungal agents, anti-inflammatory agents, and antineoplastic agents. It is also used as a starting material for the preparation of other compounds, such as 4-benzyloxybenzyl alcohol and 4-benzyloxybenzaldehyde. 4-(4-Benzyloxyphenyl)-2-formylphenol, 95% is also used in the synthesis of polymers, such as poly(4-benzyloxyphenyl)formaldehyde, which is used in the production of polymers for various applications, such as adhesives and coatings.
Mechanism of Action
4-(4-Benzyloxyphenyl)-2-formylphenol, 95% is an organic compound that acts as a catalyst in the synthesis of various compounds. It catalyzes the reaction between two molecules, such as 4-methylbenzyl alcohol and formaldehyde, to form 4-(4-methylbenzyloxyphenyl)-2-formylphenol. It also catalyzes the reaction between 4-(4-methylbenzyloxyphenyl)-2-formylphenol and benzyl bromide to form 4-(4-benzyloxyphenyl)-2-formylphenol, 95%.
Biochemical and Physiological Effects
4-(4-Benzyloxyphenyl)-2-formylphenol, 95% has no known biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or animals.
Advantages and Limitations for Lab Experiments
4-(4-Benzyloxyphenyl)-2-formylphenol, 95% has several advantages for lab experiments. It is a relatively inexpensive and readily available compound, making it a suitable starting material for the synthesis of various compounds. Its low toxicity and lack of adverse effects make it safe to use in lab experiments. Its solubility in water and organic solvents makes it easy to use in various experiments, such as those involving the synthesis of polymers.
The main limitation of 4-(4-Benzyloxyphenyl)-2-formylphenol, 95% for lab experiments is its low melting point. Its melting point of 102-104°C is lower than that of many other compounds, making it difficult to use in experiments that involve high temperatures.
Future Directions
There are several potential future directions for 4-(4-Benzyloxyphenyl)-2-formylphenol, 95%. It could be used in the synthesis of novel drugs, polymers, and other compounds. It could also be used in the development of new catalysts for the synthesis of various compounds. Additionally, it could be used in the development of new techniques for the synthesis of polymers and other compounds. Finally, it could be used in the development of new methods for the synthesis of drugs and other compounds.
Synthesis Methods
4-(4-Benzyloxyphenyl)-2-formylphenol, 95% can be synthesized in two steps. The first step involves the reaction of 4-methylbenzyl alcohol and formaldehyde in the presence of a base, such as sodium hydroxide or potassium hydroxide, to form 4-(4-methylbenzyloxyphenyl)-2-formylphenol. The second step involves the reaction of the intermediate product with benzyl bromide in the presence of a base to form 4-(4-benzyloxyphenyl)-2-formylphenol, 95%.
properties
IUPAC Name |
2-hydroxy-5-(4-phenylmethoxyphenyl)benzaldehyde |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O3/c21-13-18-12-17(8-11-20(18)22)16-6-9-19(10-7-16)23-14-15-4-2-1-3-5-15/h1-13,22H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIADQJOXYMLQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=C(C=C3)O)C=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50602477 |
Source


|
| Record name | 4'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
CAS RN |
893739-09-8 |
Source


|
| Record name | 4'-(Benzyloxy)-4-hydroxy[1,1'-biphenyl]-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50602477 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![6-Amino-7-methoxy-4-methyl-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B6326608.png)



![Benzo[1,2,5]oxadiazole-5-carboxylic acid amide](/img/structure/B6326638.png)
![5-[4-(Benzyloxy)phenyl]pyridin-2-amine, 95%](/img/structure/B6326643.png)



